molecular formula C9H4F3NOS2 B12445289 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12445289
M. Wt: 263.3 g/mol
InChI Key: IABVSSPWPXDAEH-UHFFFAOYSA-N
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Description

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 5 with a 2-thenoyl (thiophene-2-carbonyl) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such derivatives attractive in medicinal chemistry . Thiazoles, in general, are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The combination of the electron-withdrawing -CF₃ group and the aromatic 2-thenoyl substituent positions this compound as a promising candidate for drug development.

Properties

Molecular Formula

C9H4F3NOS2

Molecular Weight

263.3 g/mol

IUPAC Name

thiophen-2-yl-[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C9H4F3NOS2/c10-9(11,12)8-7(16-4-13-8)6(14)5-2-1-3-15-5/h1-4H

InChI Key

IABVSSPWPXDAEH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N=CS2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-thenoyl chloride with 4-trifluoromethyl-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

Compound A: 4-Difluoromethyl-5-(2-thenoyl)-1,3-thiazole (C₁₁H₆ClF₂NOS)

  • Key Difference : Replaces -CF₃ with -CHF₂ at position 4.
  • Synthesis : Prepared via similar acyl chloride reactions but with difluoromethyl precursors .

Compound B : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

  • Key Difference : Features an ethoxycarbonyl group at position 4 and -CF₃ at position 5.
  • Structural Insight: The thiazole and phenyl rings are nearly coplanar (dihedral angle = 5.15°), whereas the -CF₃ and ethoxy groups disrupt planarity. This contrasts with 5-(2-thenoyl)-4-trifluoromethyl-1,3-thiazole, where the 2-thenoyl group may introduce greater steric hindrance .

Substituent Position and Bioactivity

Compound C : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Key Feature : -CF₃ is part of a pyrazole ring fused to the thiazole.
  • Activity : Demonstrates antimicrobial properties, suggesting that -CF₃ enhances bioactivity in heterocyclic systems .

Compound D : 5-(4-Bromobenzoyl)-4-pentafluoroethyl-1,3-thiazole

  • Key Difference : Uses a pentafluoroethyl (-C₂F₅) group instead of -CF₃.
  • Impact : -C₂F₅ is bulkier and more lipophilic, which may improve membrane permeability but reduce solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Thiazoles

Compound Substituents (Position) Melting Point (°C) LogP Bioactivity
5-(2-Thenoyl)-4-CF₃-1,3-thiazole 4-CF₃, 5-(2-thenoyl) N/A ~3.2* Not reported
4-CHF₂-5-(2-thenoyl)-1,3-thiazole 4-CHF₂, 5-(2-thenoyl) 145–147 ~2.8* Antibacterial
Ethyl 2-phenyl-5-CF₃-1,3-thiazole-4-carboxylate 4-COOEt, 5-CF₃ 98–100 ~2.5 Antifungal

*Estimated via computational models.

Table 2: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm)
5-(2-Thenoyl)-4-CF₃-1,3-thiazole 1680–1700 7.8–8.2 (thiophene H), 4.5 (CF₃ coupling)
4-CHF₂-5-(2-thenoyl)-1,3-thiazole 1675 7.6–8.0 (thiophene H), 5.2 (CHF₂)

Key Research Findings

  • Electron-Withdrawing Effects : The -CF₃ group increases the electrophilicity of the thiazole ring, enhancing interactions with enzymatic nucleophiles .
  • Metabolic Stability : -CF₃ reduces oxidative metabolism, as seen in analogues like Ethyl 2-phenyl-5-CF₃-1,3-thiazole-4-carboxylate , which showed prolonged half-life in vitro .

Biological Activity

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitubercular, anticancer, and antiparasitic properties, supported by experimental data and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is known for various biological activities. The structure features a trifluoromethyl group that enhances its lipophilicity and potential biological interactions.

Antitubercular Activity

Recent studies have highlighted the antitubercular efficacy of thiazole derivatives, including this compound. In a study evaluating several thiazole compounds against Mycobacterium tuberculosis (Mtb), it was found that modifications in the thiazole ring significantly influenced biological activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising MIC values against drug-resistant strains of Mtb, indicating its potential as a therapeutic agent.
  • Cytotoxicity : The cytotoxicity was assessed using the MTT assay on HEK cells, showing low toxicity levels (<50% inhibition), which is favorable for further development as an antitubercular agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Various derivatives have shown selective cytotoxic effects against cancer cell lines.

Experimental Results:

  • Cell Lines Tested : The compound was tested against A-549 (lung cancer) and HCT-8 (colon cancer) cell lines.
  • Inhibition Rates : Some derivatives exhibited inhibition rates of up to 48% against A-549 cells, while others showed moderate effects on HCT-8 cells .

Antiparasitic Activity

Thiazole derivatives are emerging as potential antiparasitic agents. In vitro studies have demonstrated that this compound has activity against Leishmania and Trypanosoma species.

Activity Data:

  • IC50 Values :
    • For Leishmania amazonensis: IC50 values ranged from 19.86 to over 200 µM for different forms.
    • For Trypanosoma cruzi: The IC50 values were notably lower, ranging from 1.67 to 100 µM for the trypomastigote form .

Case Studies

  • Antitubercular Study : A recent study synthesized a series of thiazole compounds and evaluated their activity against Mtb. Among these, this compound showed significant promise with low MIC values against resistant strains.
  • Anticancer Research : Another study focused on the anticancer effects of various thiazoles, including this compound. It was noted that structural modifications could enhance selectivity towards specific cancer types.

Q & A

Q. How can researchers design experiments to elucidate the reaction mechanism of trifluoromethyl incorporation during synthesis?

  • Methodology : Use isotopic labeling (e.g., ¹⁹F NMR with CF₃-containing precursors) to track trifluoromethyl group transfer. Probe intermediates via in situ FTIR or LC-MS. For example, in related syntheses, trifluoromethylation occurs via nucleophilic displacement of halides by CF₃− sources (e.g., Ruppert-Prakash reagent) under anhydrous conditions . Compare kinetic profiles under varying temperatures and catalysts (e.g., CuI vs. Pd(OAc)₂) to identify rate-determining steps.
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Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodology : Apply QSPR models using descriptors like logP, polar surface area, and H-bonding capacity. Software such as Schrödinger’s QikProp can estimate solubility, permeability, and metabolic stability. For electronic properties (e.g., HOMO-LUMO gaps), perform DFT calculations (e.g., B3LYP/6-31G*) to correlate with spectroscopic or reactivity data .

Methodological Notes

  • Crystallography : Use SHELXL for structure refinement, especially for high-resolution data or twinned crystals .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of XRD, NMR, and computational data) to resolve conflicting results .
  • Safety : Handle trifluoromethyl reagents (e.g., SOCl₂ in ) in fume hoods with appropriate PPE due to toxicity .

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